2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 5-methylpyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 5-methylpyridin-2-ylamine, which is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid
- 2-[4-[(5-Methylpyridin-2-yl)carbamoyl]piperidin-1-yl]propanoic acid
Uniqueness
2-[(5-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexane ring provides structural rigidity, while the pyridine moiety offers potential for various interactions with biological targets.
Properties
IUPAC Name |
2-[(5-methylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-6-7-12(15-8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h6-8,10-11H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXPBPVCPNFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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